molecular formula C12H18ClNO3 B1422985 methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride CAS No. 1306728-63-1

methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

Cat. No. B1422985
M. Wt: 259.73 g/mol
InChI Key: WTBZOHYJGNLMEQ-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid ester group (-COOCH3), and an ethoxyphenyl group (C6H4OCH2CH3). The “3R” designation indicates the configuration of the chiral carbon atom in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst to form the ester .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amino, ester, and ethoxyphenyl functional groups attached to a three-carbon backbone .


Chemical Reactions Analysis

As an ester and an amine, this compound could participate in a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction, while the amine group could participate in reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and amino groups would likely make it more soluble in polar solvents .

Scientific Research Applications

Sorption Studies and Environmental Impact

Research on phenoxy herbicides, including those structurally similar to methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride, indicates their interaction with soil and environmental components. Sorption experiments have shown how soil parameters like pH and organic carbon content significantly affect the behavior of these compounds in the environment (Werner, Garratt, & Pigott, 2012). Understanding these interactions is crucial for assessing the environmental fate and potential impact of similar compounds.

Food Chemistry and Flavor Enhancement

Compounds related to methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride have applications in food chemistry, particularly in the production and breakdown pathways of branched aldehydes, which are significant for flavor in food products (Smit, Engels, & Smit, 2009). This suggests potential utility in flavor science and food product development.

Pharmacology and Drug Synthesis

The synthesis and application of various chemical compounds for medical and pharmacological purposes highlight the potential of compounds like methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride in drug development. For example, research on FTY720, a compound approved for treating multiple sclerosis, demonstrates the broader potential of structurally complex molecules in therapeutic applications (Zhang et al., 2013).

Environmental Estrogens and Health Effects

Environmental estrogens, including bisphenol A and phthalates, have been extensively studied for their effects on human health, including reproductive systems. Similar research on methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride could explore its potential endocrine-disrupting effects or other biological impacts (Lagos-Cabré & Moreno, 2012).

Biomass Conversion and Green Chemistry

Levulinic acid, derived entirely from biomass, serves as a key chemical for synthesizing a variety of value-added products. The flexibility and diversity of levulinic acid in drug synthesis underscore the potential for biomass-derived chemicals, possibly including methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride, in sustainable chemical processes and pharmaceutical applications (Zhang et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific nature of its functional groups. Standard safety precautions for handling organic compounds should be followed .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the synthesis of pharmaceuticals or other organic compounds .

properties

IUPAC Name

methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBZOHYJGNLMEQ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.